N,N-bis(2-chloroethyl)-2-ethoxy-4-[(4-fluorophenyl)iminomethyl]aniline
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Overview
Description
N,N-bis(2-chloroethyl)-2-ethoxy-4-[(4-fluorophenyl)iminomethyl]aniline is a synthetic organic compound with the molecular formula C18H19Cl2FN2O This compound is characterized by the presence of chloroethyl groups, an ethoxy group, and a fluorophenyl group attached to an aniline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-2-ethoxy-4-[(4-fluorophenyl)iminomethyl]aniline typically involves the reaction of 2-ethoxyaniline with 4-fluorobenzaldehyde to form an imine intermediate. This intermediate is then reacted with 2-chloroethyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane, for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-chloroethyl)-2-ethoxy-4-[(4-fluorophenyl)iminomethyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N,N-bis(2-chloroethyl)-2-ethoxy-4-[(4-fluorophenyl)iminomethyl]aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-bis(2-chloroethyl)-2-ethoxy-4-[(4-fluorophenyl)iminomethyl]aniline involves its interaction with cellular targets, leading to various biological effects. The compound can form covalent bonds with nucleophilic sites in biomolecules, such as DNA and proteins, resulting in the inhibition of cellular processes. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparison with Similar Compounds
Similar Compounds
- N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)iminomethyl]aniline
- N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-2-methoxyaniline
- N,N-bis(2-chloroethyl)aniline
Uniqueness
N,N-bis(2-chloroethyl)-2-ethoxy-4-[(4-fluorophenyl)iminomethyl]aniline is unique due to the presence of the ethoxy group and the fluorophenyl group, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a therapeutic agent compared to similar compounds .
Properties
CAS No. |
1814-60-4 |
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Molecular Formula |
C19H21Cl2FN2O |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-2-ethoxy-4-[(4-fluorophenyl)iminomethyl]aniline |
InChI |
InChI=1S/C19H21Cl2FN2O/c1-2-25-19-13-15(14-23-17-6-4-16(22)5-7-17)3-8-18(19)24(11-9-20)12-10-21/h3-8,13-14H,2,9-12H2,1H3 |
InChI Key |
XELONOQWPFRWTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)F)N(CCCl)CCCl |
Origin of Product |
United States |
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